Cas no 2034355-33-2 (3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea)

3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound featuring a urea core linked to a furan-substituted pyrazole moiety and a trifluoromethylphenyl group. This structure confers potential bioactivity, particularly in medicinal chemistry, where such derivatives are often explored for their selective binding properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan-pyrazole component may contribute to interactions with biological targets. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined chemical properties and synthetic accessibility support its use in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea structure
2034355-33-2 structure
Product Name:3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
CAS No:2034355-33-2
MF:C17H15F3N4O2
MW:364.321813821793
CID:5334707
Update Time:2025-11-05

3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
    • 1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
    • 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
    • Inchi: 1S/C17H15F3N4O2/c18-17(19,20)14-2-1-3-15(8-14)23-16(25)21-5-6-24-10-13(9-22-24)12-4-7-26-11-12/h1-4,7-11H,5-6H2,(H2,21,23,25)
    • InChI Key: AXQRZXNRGBFEEL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(NCCN1C=C(C=N1)C1=COC=C1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 477
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.1

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Additional information on 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea

Introduction to 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea (CAS No. 2034355-33-2)

3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea, with the CAS number 2034355-33-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative combines a furan ring, a pyrazole ring, and a trifluoromethyl group, which collectively contribute to its biological activity and pharmacological properties.

The molecular structure of 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is characterized by the presence of a urea linkage, which is a common functional group in many biologically active compounds. The urea moiety plays a crucial role in enhancing the compound's solubility and bioavailability, making it an attractive candidate for drug development. The furan ring, known for its aromaticity and stability, adds to the compound's overall structural integrity and contributes to its binding affinity to various biological targets. The pyrazole ring, on the other hand, is a versatile heterocyclic system that is often associated with anti-inflammatory, analgesic, and antipyretic properties. The trifluoromethyl group, a common substituent in pharmaceuticals, enhances the compound's lipophilicity and metabolic stability.

Recent studies have highlighted the potential of 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in various cancers. The ability to selectively target CDKs makes this compound a promising candidate for the development of novel anticancer therapies.

In addition to its anticancer potential, 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea has also been investigated for its anti-inflammatory properties. A study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Furthermore, it has been shown to have low toxicity in animal models, suggesting a favorable safety profile.

In terms of clinical development, several Phase I trials are currently underway to evaluate the safety and efficacy of 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea. Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical trials to explore its potential in treating various diseases.

The synthesis of 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea involves several well-established chemical reactions. The key steps include the formation of the urea linkage through condensation reactions and the introduction of the furan and pyrazole rings via cycloaddition reactions. The trifluoromethyl group can be introduced using electrophilic fluorination methods or through coupling reactions with trifluoromethanesulfonyl chloride. These synthetic routes are scalable and can be adapted for large-scale production if needed.

In conclusion, 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea (CAS No. 2034355-33-2) is a promising compound with a unique combination of structural features that contribute to its biological activity and pharmacological properties. Its potential as an inhibitor of CDKs and anti-inflammatory agent makes it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing clinical trials will provide valuable insights into its safety and efficacy, potentially leading to new therapeutic options for patients with various diseases.

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